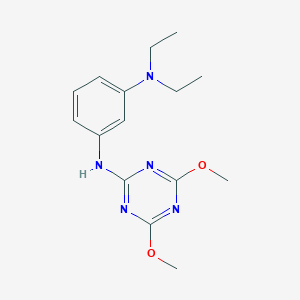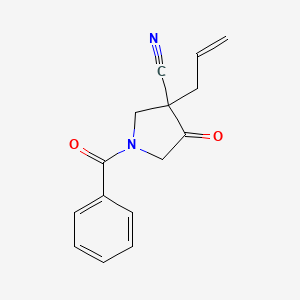
2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a chloro group, a trifluoromethyl group, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the chloro, trifluoromethyl, and thiol groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Chloro-substituted derivatives.
Substitution: Various substituted pyrazoles and benzenethiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol can be used as a probe to study biological systems. Its reactivity with specific biomolecules can provide insights into biological processes and pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
2-(5-Aminopyrazol-1-yl)-3-bromo-5-(trifluoromethyl)benzenethiol
2-(5-Aminopyrazol-1-yl)-3-fluoro-5-(trifluoromethyl)benzenethiol
2-(5-Aminopyrazol-1-yl)-3-iodo-5-(trifluoromethyl)benzenethiol
Uniqueness: 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol stands out due to its specific combination of functional groups, which can lead to unique reactivity and applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
2-(5-aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3S/c11-6-3-5(10(12,13)14)4-7(18)9(6)17-8(15)1-2-16-17/h1-4,18H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCMDCEZNFBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Cyanophenyl)-2-oxochromen-6-yl] acetate](/img/structure/B8044285.png)
![[5-(2,6-Difluorobenzoyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-(2,6-difluorophenyl)methanone](/img/structure/B8044293.png)

![1,3-Bis[cyclohexyl(methyl)amino]propan-2-ol](/img/structure/B8044312.png)




![Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate](/img/structure/B8044343.png)

![2-[2-Chloro-6-methylsulfanyl-4-(trifluoromethyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B8044349.png)



